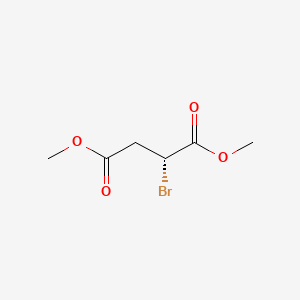

(R)-Dimethyl bromosuccinate

Description

(R)-Dimethyl bromosuccinate (CAS 99147-12-3) is a chiral brominated succinate ester with the molecular formula C₆H₉BrO₄ and a molecular weight of 225.04 g/mol . Characterized by a stereocenter at the C2 position, this compound serves as a key intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity is influenced by the bromine atom and the ester groups, enabling nucleophilic substitution and participation in cyclization reactions. Storage under inert atmospheres at 2–8°C is recommended due to its sensitivity to hydrolysis and oxidation .

Properties

IUPAC Name |

dimethyl (2R)-2-bromobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMYJITHXYRMA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651519 | |

| Record name | Dimethyl (2R)-2-bromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99147-12-3 | |

| Record name | Dimethyl (2R)-2-bromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Dimethyl bromosuccinate typically involves the bromination of dimethyl succinate. One common method is the reaction of dimethyl succinate with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of ®-Dimethyl bromosuccinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-Dimethyl bromosuccinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding succinate derivatives.

Oxidation Reactions: Oxidative transformations can lead to the formation of more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Substitution Reactions: Products include azido, thiocyano, and methoxy succinates.

Reduction Reactions: Products include dimethyl succinate and its derivatives.

Oxidation Reactions: Products include succinic acid and its oxidized forms.

Scientific Research Applications

®-Dimethyl bromosuccinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: ®-Dimethyl bromosuccinate is employed in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ®-Dimethyl bromosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a reactive site for substitution reactions, while the ester groups facilitate interactions with various molecular targets. The compound can modulate biochemical pathways by interacting with enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Reactivity in Nucleophilic Substitution Reactions

(R)-Dimethyl bromosuccinate exhibits distinct reactivity compared to its diethyl analogue. In the synthesis of malathion enantiomers, diethyl bromosuccinate successfully underwent nucleophilic displacement with potassium O,O-diethyl phosphorodithioate, yielding (R)-O,O-diethyl malathion. In contrast, attempts to use this compound with O,O-dimethyl phosphorodithioate failed under identical conditions . This disparity arises from the electron-donating effect of methoxy groups , which reduces the nucleophilicity of the dimethyl phosphorodithioate compared to its diethyl counterpart. The smaller size and lower electron-donating capacity of methyl esters thus limit reactivity in substitution reactions .

Table 1. Reactivity Comparison in Substitution Reactions

| Compound | Ester Groups | Reaction Outcome (Malathion Synthesis) | Key Factor Affecting Reactivity |

|---|---|---|---|

| This compound | Methyl | Failed | Lower nucleophilicity of dimethyl |

| Diethyl bromosuccinate | Ethyl | Successful | Higher nucleophilicity of diethyl |

Spectroscopic Characteristics

Infrared (IR) spectroscopy highlights structural differences between this compound and 2,3-dibromosuccinic acid (DBS) . The C=O stretching band for DBS appears at 1700 cm⁻¹ , characteristic of carboxylic acids. In contrast, this compound exhibits a slightly shifted band at 1707 cm⁻¹ , attributed to the electron-withdrawing effects of the bromine atom and ester groups altering the carbonyl environment . This shift underscores the influence of substituents on spectroscopic properties.

Stability and Handling Considerations

Commercial availability data indicate discontinuation of this compound in several product lines (e.g., CymitQuimica), suggesting challenges in stability or synthesis compared to analogues like diethyl bromosuccinate . Its storage requirements—under inert atmospheres and low temperatures—further highlight its sensitivity to degradation, which may limit industrial use .

Biological Activity

(R)-Dimethyl bromosuccinate is an organobromine compound with various biological activities that have been explored in recent research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 215.03 g/mol

The compound features a bromine atom attached to a succinate backbone, which is significant for its reactivity and biological interactions.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that it exhibits inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

In a study involving MCF-7 cells, this compound was found to induce significant ROS production, leading to oxidative stress and subsequent apoptosis .

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, causing structural changes that compromise membrane integrity.

- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, this compound promotes programmed cell death in cancer cells.

- ROS Generation : The compound induces oxidative stress by increasing reactive oxygen species levels, which can lead to cellular damage and apoptosis.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy Against Multidrug-Resistant Strains

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.